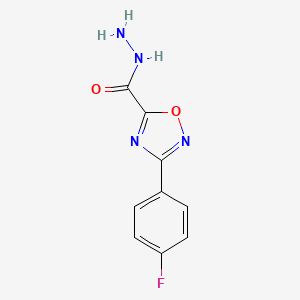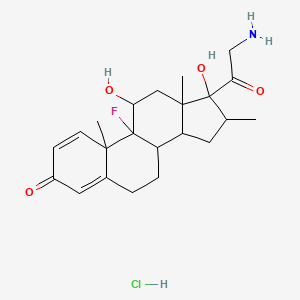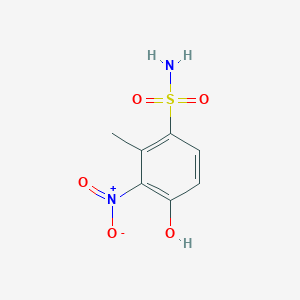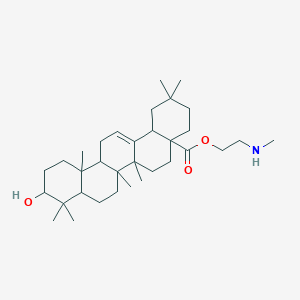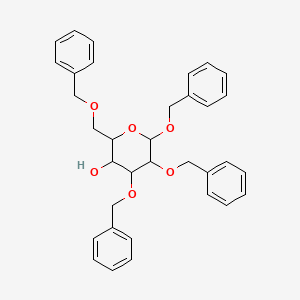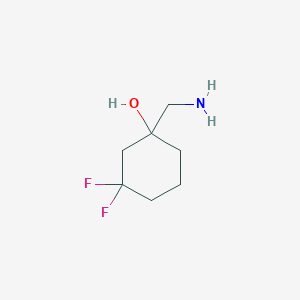
Ethyl3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate is an organic compound with the molecular formula C8H13BrO4. It is a clear, pale liquid with a molecular weight of 267.12 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 4,4-dimethoxy-2-methyl-2-butenoate using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 4,4-dimethoxy-2-methyl-2-butenoate.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of ethyl 4,4-dimethoxy-2-methyl-2-butenoate.
Reduction Reactions: The major product is ethyl 4,4-dimethoxy-2-methyl-2-butenoate.
Oxidation Reactions: The major products depend on the specific oxidizing agent and reaction conditions used.
Applications De Recherche Scientifique
Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can act as a leaving group, facilitating nucleophilic substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various products that can interact with different biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate can be compared with other similar compounds, such as:
Methyl 4-bromocrotonate: This compound has a similar structure but differs in the ester group (methyl vs. ethyl).
Ethyl 4-bromo-2-butenoate: This compound lacks the dimethoxy groups present in ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate.
Ethyl 3-bromo-2-butenoate: This compound lacks the dimethoxy and methyl groups present in ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate.
The uniqueness of ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H15BrO4 |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
ethyl (Z)-3-bromo-4,4-dimethoxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H15BrO4/c1-5-14-8(11)6(2)7(10)9(12-3)13-4/h9H,5H2,1-4H3/b7-6- |
Clé InChI |
NTIUDPXPWABBQB-SREVYHEPSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C(OC)OC)\Br)/C |
SMILES canonique |
CCOC(=O)C(=C(C(OC)OC)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12278077.png)
![dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate](/img/structure/B12278078.png)
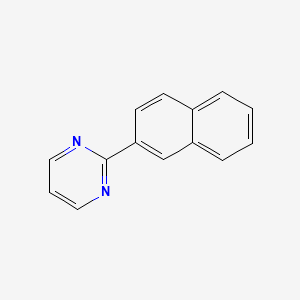
![6-[Hydroxy-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)methoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B12278098.png)
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12278099.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
